1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H11ClF2O It is a derivative of propanone, featuring a chloromethyl and a difluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with a suitable aromatic compound, such as 3-(chloromethyl)-5-(difluoromethyl)benzene.
Friedel-Crafts Acylation: The aromatic compound undergoes Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction introduces the propanone moiety to the aromatic ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloromethyl and difluoromethyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one: Similar structure but with different substitution pattern on the phenyl ring.
1-(3-(Chloromethyl)-4-hydroxyphenyl)propan-1-one: Contains a hydroxyl group instead of difluoromethyl.
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one: Contains a trifluoromethyl group instead of difluoromethyl.
Uniqueness
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one is unique due to the specific positioning of the chloromethyl and difluoromethyl groups on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H11ClF2O |
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Molecular Weight |
232.65 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-5-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11ClF2O/c1-2-10(15)8-3-7(6-12)4-9(5-8)11(13)14/h3-5,11H,2,6H2,1H3 |
InChI Key |
XPCFCFBEINCIHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)C(F)F)CCl |
Origin of Product |
United States |
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